molecular formula C20H27FN4O6S B2977349 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 872976-20-0

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2977349
CAS No.: 872976-20-0
M. Wt: 470.52
InChI Key: UVJSJXPYHGPVRC-UHFFFAOYSA-N
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Description

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that features a variety of functional groups, including a fluorobenzenesulfonyl group, an oxazinan ring, and a pyrrolidinone moiety

Scientific Research Applications

Polymer Structure Elucidation

In a study by Paventi et al. (1996), a polymer was analyzed that resulted from the reaction involving a compound structurally related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. The research focused on the structural analysis of this polymer, using spectroscopic and magnetic resonance techniques to determine its composition and properties (Paventi, Chan, & Hay, 1996).

Imaging Dopamine Receptors

Eskola et al. (2002) synthesized a compound incorporating a fluorophenyl group, similar to the one found in N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, for imaging dopamine D4 receptors. This involved electrophilic fluorination, highlighting the potential application in diagnostic imaging and neurological research (Eskola et al., 2002).

Synthesis and Properties of Fluorinated Polyamides

Liu et al. (2013) focused on synthesizing new diamines containing pyridine and trifluoromethylphenyl groups, relevant to the structural domain of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. These compounds were used in the preparation of fluorinated polyamides, demonstrating properties such as solubility in organic solvents and high-temperature stability. This research contributes to the development of materials with potential applications in various industries (Liu et al., 2013).

Role in Orexin-1 Receptor Mechanisms

Piccoli et al. (2012) investigated compounds structurally similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide in the context of orexin-1 receptor mechanisms. Their study on compulsive food consumption in rats contributes to understanding the role of such compounds in neuropsychopharmacology (Piccoli et al., 2012).

Electrophoretic Deposition with Bioactive Glass

Hayashi and Takasu (2015) explored the polymerization of 2-oxazolines and their application in electrophoretic deposition with bioactive glass. Their work demonstrates the versatility of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide in biomedical and material science applications (Hayashi & Takasu, 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]eth

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O6S/c21-15-5-7-16(8-6-15)32(29,30)25-12-3-13-31-18(25)14-23-20(28)19(27)22-9-2-11-24-10-1-4-17(24)26/h5-8,18H,1-4,9-14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJSJXPYHGPVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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